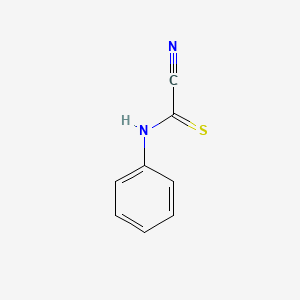
1-Cyanothioformanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C8H6N2S . It is characterized by the presence of a cyano group (-CN) and a thioformamide group (-CSNH-) attached to a phenyl ring.
Vorbereitungsmethoden
1-Cyanothioformanilide can be synthesized through several methods. One common synthetic route involves the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-aniline with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under an inert atmosphere at room temperature. The reaction mixture is then treated with sodium bisulfate (NaHSO4) and extracted with dichloromethane. The organic phase is washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure. The crude product is purified using silica gel chromatography .
Analyse Chemischer Reaktionen
1-Cyanothioformanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with electron-deficient alkyl or aryl halides to form acetonitrilium salts.
Cycloaddition: It can participate in cycloaddition reactions with isocyanates to form imidazolidine derivatives.
Hydrolysis: It can be hydrolyzed to yield thiourea, ammonia, and hydrogen cyanide.
Common reagents used in these reactions include acetonitrile, phenyl isocyanate, and hydrochloric acid. The major products formed from these reactions are imidazolidine derivatives and acetonitrilium salts .
Wissenschaftliche Forschungsanwendungen
1-Cyanothioformanilide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyanothioformanilide involves its ability to act as a nucleophile, forming anions that can react with electron-deficient species. This reactivity allows it to participate in a variety of chemical transformations, leading to the formation of bioactive compounds. The molecular targets and pathways involved in its biological activity are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-Cyanothioformanilide can be compared with other similar compounds such as:
N-Phenylcyanothioformamide: Similar in structure but may have different reactivity due to variations in substituents.
Imidazolidineiminodithiones: These compounds share a similar core structure and exhibit a wide range of pharmacological effects.
Thioacetamide: Another sulfur-containing compound with different applications and reactivity.
Eigenschaften
CAS-Nummer |
4955-82-2 |
|---|---|
Molekularformel |
C8H6N2S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
1-cyano-N-phenylmethanethioamide |
InChI |
InChI=1S/C8H6N2S/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,(H,10,11) |
InChI-Schlüssel |
GWWTVLNRPMKCKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


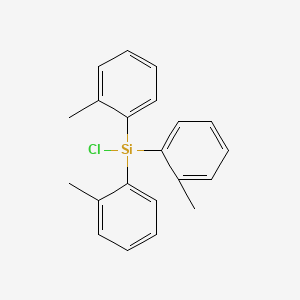


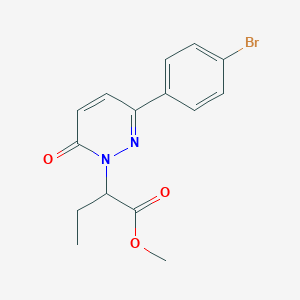

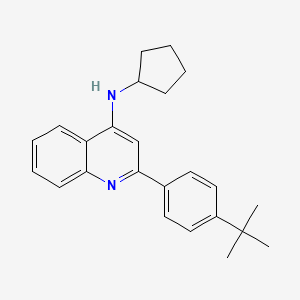
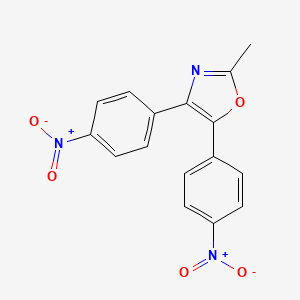
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

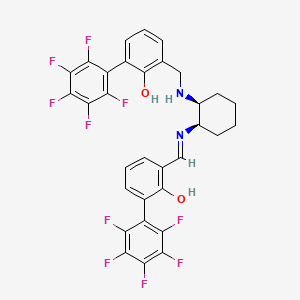
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)

